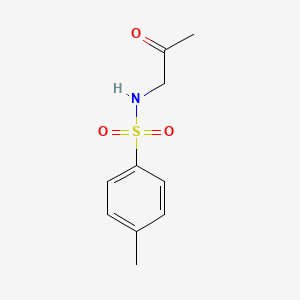

4-Methyl-N-(2-oxopropyl)benzene-1-sulfonamide

Description

Properties

CAS No. |

54972-26-8 |

|---|---|

Molecular Formula |

C10H13NO3S |

Molecular Weight |

227.28 g/mol |

IUPAC Name |

4-methyl-N-(2-oxopropyl)benzenesulfonamide |

InChI |

InChI=1S/C10H13NO3S/c1-8-3-5-10(6-4-8)15(13,14)11-7-9(2)12/h3-6,11H,7H2,1-2H3 |

InChI Key |

UUBOXYAZVIYTPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Tosylaminoaceton can be synthesized through several methods. One common approach involves the reaction of aminoaceton with toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Aminoaceton+Tosyl chloride→N-Tosylaminoaceton+HCl

Industrial Production Methods

On an industrial scale, the synthesis of N-Tosylaminoaceton may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Tosylaminoaceton undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The amino group can be oxidized or reduced to form corresponding oxides or amines.

Cyclization Reactions: N-Tosylaminoaceton can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as acetonitrile or dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various N-substituted derivatives, while cyclization reactions can produce heterocyclic compounds like aziridines.

Scientific Research Applications

N-Tosylaminoaceton has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the preparation of biologically active compounds, including potential pharmaceuticals.

Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Tosylaminoaceton involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tosyl group enhances the reactivity of the amino group, facilitating its participation in substitution and cyclization reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Sulfonamide Derivatives with Alkyne or Ester Substituents

Compound 1h: 5-{[4-Methyl-N-(3-phenylprop-2-yn-1-yl)phenyl]sulfonamide}-4-oxopentanoate

- Structure: Features a 4-oxopentanoate ester and a phenylpropynyl group.

- Properties : The ester group increases polarity and hydrolytic susceptibility compared to the 2-oxopropyl group in the target compound. Melting point: 97–99°C .

- Applications : Likely used in medicinal chemistry for esterase-sensitive prodrug designs.

Compound 1i : Methyl 4-(3-{[4-Methyl-N-(2-oxopropyl)phenyl]sulfonamide}prop-1-yn-1-yl)benzoate

- Structure : Contains a methyl benzoate group attached via an alkyne linker.

- Yield: 73% (orange solid) .

- Key Difference : The benzoate moiety may alter solubility and metabolic stability compared to the simpler 2-oxopropyl group.

| Compound | Key Functional Groups | Melting Point | Synthetic Yield |

|---|---|---|---|

| Target Compound | 2-oxopropyl, sulfonamide | 97.0–98.8°C | 77% |

| 1h | Ester, phenylpropynyl | 97–99°C | 64% |

| 1i | Benzoate, alkyne | Not reported | 73% |

Substituted Sulfonamides (1a–1f Series)

A series of sulfonamide derivatives (1a–1f) with varying substituents (H, CH₃, OCH₃, Br, Cl, (C=O)OCH₂CH₃) highlights the impact of electronic effects:

- Electron-Donating Groups (CH₃, OCH₃) : Reduce acidity but improve lipophilicity.

- Comparison : The 2-oxopropyl group in the target compound provides a balance of hydrogen-bonding (via carbonyl) and moderate lipophilicity, unlike halogens or esters in 1a–1f.

S-(2-oxopropyl)-CoA

- Structure: A nonhydrolyzable acetyl-CoA analog with a 2-oxopropyl thioester.

- Function : Competitively inhibits enzymes by mimicking acetyl-CoA. The methylene group in S-(2-oxopropyl)-CoA forms hydrophobic contacts with Met-108 and Ala-110 in enzyme active sites .

- Contrast : The sulfonamide group in the target compound is more polar and acidic than the thioester, favoring different binding interactions.

15,20-Dehydro-3α-(2-oxopropyl) Coronaridine

- Structure: A monoterpenoid indole alkaloid with a 2-oxopropyl substituent.

- The 2-oxopropyl group may influence membrane permeability or target binding .

- Comparison : While structurally distinct from sulfonamides, shared functional groups suggest overlapping metabolic pathways.

Heterocyclic Sulfonamides

4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide

4-Methyl-N-[(4-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide

- Structure : Contains a triazole ring with sulfanylidene and methyl groups.

- Applications: Potential use in catalysis or as a kinase inhibitor due to the triazole’s rigidity and hydrogen-bonding capacity .

Biological Activity

4-Methyl-N-(2-oxopropyl)benzene-1-sulfonamide, also known as 4-Methyl-2-oxopropylbenzenesulfonamide, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs). This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring. The structure can be represented as follows:

Inhibition of Carbonic Anhydrases

Research indicates that this compound exhibits significant inhibitory activity against various isoforms of carbonic anhydrases (CA). A study conducted on a series of substituted benzenesulfonamides demonstrated that compounds with specific substituents showed enhanced binding affinities to CA I and CA II, with some exhibiting nanomolar affinities. The binding affinity is influenced by the hydrophobicity and steric properties of the substituents on the benzene ring .

Table 1: Binding Affinities of Selected Compounds to Carbonic Anhydrases

| Compound | CA I Binding Affinity (nM) | CA II Binding Affinity (nM) |

|---|---|---|

| This compound | 6 | 20 |

| Diazobenzenesulfonamide (Compound 31) | 6 | 100 |

| N-aryl-β-alanine derivative | 170 | 5.88 - 170 |

Data adapted from studies on benzenesulfonamides as CA inhibitors .

Antitumor Activity

In vivo studies have explored the antitumor potential of related sulfonamides. While some compounds demonstrated activity against mouse lymphoid leukemia, it was noted that certain derivatives did not exhibit significant antitumor effects. This suggests that while they may inhibit CAs effectively, their overall therapeutic efficacy in cancer treatment may be limited .

Study on Antimicrobial Properties

A high-throughput screening study identified several sulfonamide derivatives with potent antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). Although specific data on this compound were not highlighted, the class to which it belongs showed promise in combating resistant bacterial strains .

Safety and Toxicity Profiles

Research into the safety profiles of sulfonamides indicates that many exhibit low cytotoxicity levels in vitro. For instance, compounds structurally similar to this compound were evaluated for their effects on normal cells versus cancer cells, revealing a selective cytotoxic effect towards cancerous cells while sparing healthy cells .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 4-Methyl-N-(2-oxopropyl)benzene-1-sulfonamide, and how should data interpretation be approached?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the sulfonamide backbone, methyl group, and oxopropyl substituent. Integration ratios and coupling constants can resolve stereochemical ambiguities.

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm, carbonyl C=O at ~1700 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and detects fragmentation patterns indicative of structural stability.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray analysis provides bond lengths, angles, and packing interactions (e.g., monoclinic space group, ) .

Q. How can researchers optimize the synthetic yield of this compound?

- Methodological Answer :

- Reaction Design : Use quantum chemical calculations (e.g., density functional theory) to predict favorable reaction pathways and intermediates, reducing trial-and-error experimentation .

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., -toluenesulfonic acid) to enhance sulfonamide formation efficiency.

- Purification : Employ column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (hexane/ethyl acetate) to isolate high-purity product. Monitor via TLC with UV visualization.

- Process Control : Apply membrane separation technologies (e.g., nanofiltration) to recover unreacted precursors and minimize waste .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for sulfonamide derivatives be resolved?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), solvent controls (DMSO concentration ≤0.1%), and dose-response curves.

- Structural Analog Comparison : Compare activity profiles of analogs (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) to identify substituent-dependent trends .

- Computational Modeling : Use molecular dynamics simulations to assess binding affinity variations caused by conformational flexibility in the oxopropyl group .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to distinguish outliers and validate trends .

Q. What experimental design is recommended to investigate the mechanism of action of this compound in biological systems?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Screen against target enzymes (e.g., carbonic anhydrase) using stopped-flow kinetics to measure values.

- Cellular Uptake : Track compound localization via fluorescence labeling (e.g., BODIPY tags) and confocal microscopy.

- Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to predict binding modes in active sites, prioritizing hydrophobic interactions with the methyl group and hydrogen bonds with sulfonamide oxygen .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing oxopropyl with acetyl) to correlate structural features with activity .

- In Vivo Validation : Use rodent models to assess pharmacokinetics (e.g., bioavailability via oral administration) and toxicity (e.g., liver enzyme assays) .

Q. How can computational methods improve reactor design for scaling up the synthesis of this compound?

- Methodological Answer :

- Reactor Simulation : Use computational fluid dynamics (CFD) to model heat/mass transfer in batch reactors, optimizing stirring rate and temperature profiles .

- Kinetic Modeling : Integrate Arrhenius parameters derived from experimental data to predict reaction progress under varying pressures and solvent systems.

- Process Intensification : Explore microreactor systems to enhance mixing efficiency and reduce side reactions (e.g., sulfonamide hydrolysis) .

- Lifecycle Assessment (LCA) : Evaluate environmental impacts of scaled-up synthesis (e.g., solvent recovery efficiency, energy consumption) using software like SimaPro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.